

Check Availability & Pricing

# Ociperlimab in Neoadjuvant Cancer Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Ocipumaltib |           |
| Cat. No.:            | B15607502   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, dedicated clinical trials evaluating ociperlimab in a formal neoadjuvant setting (pre-operative therapy for resectable tumors) have not been widely reported in the public domain. The following application notes and protocols are constructed based on the known mechanism of action of ociperlimab, data from studies in other clinical settings (e.g., locally advanced or metastatic disease), and established principles of neoadjuvant trial design. This document is intended for informational and research planning purposes.

## Introduction

Ociperlimab (BGB-A1217) is an investigational humanized monoclonal antibody that targets the T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT).[1][2] TIGIT is an immune checkpoint receptor expressed on various immune cells, including activated T cells and Natural Killer (NK) cells.[1] Its ligands, such as CD155 (PVR), are often upregulated on tumor cells. The binding of TIGIT to its ligands results in an inhibitory signal that suppresses the anti-tumor immune response.

Ociperlimab is designed to block this interaction, thereby preventing T-cell exhaustion and enhancing the anti-tumor activity of the immune system.[1][2] It is often investigated in combination with PD-1 inhibitors like tislelizumab, as the TIGIT and PD-1 pathways are non-redundant inhibitory mechanisms. Preclinical studies suggest that dual blockade of TIGIT and PD-1 can lead to a synergistic anti-tumor effect.[3]







The neoadjuvant application of immunotherapies like ociperlimab is of great interest. The goal of neoadjuvant therapy is to reduce tumor size prior to surgery, assess treatment sensitivity in vivo, and potentially eradicate micrometastatic disease, which could improve long-term outcomes such as disease-free and overall survival. A key endpoint in neoadjuvant trials is the pathologic complete response (pCR), which has been shown to be a strong surrogate marker for improved survival in several solid tumors.[4][5][6]

While no dedicated neoadjuvant trials for ociperlimab are available, data from studies in advanced cancers provide a basis for designing such trials. For instance, in a study of advanced biliary tract cancer, a combination of ociperlimab, tislelizumab, and chemotherapy led to sufficient tumor regression in a small subset of patients (7.3%) to allow for curative surgical resection, highlighting the potential cytoreductive activity of this regimen.[7]

## **Signaling Pathway and Mechanism of Action**

Ociperlimab functions by blocking the TIGIT immune checkpoint. On T cells and NK cells, TIGIT competes with the co-stimulatory receptor CD226 for binding to the ligand CD155, which is expressed on tumor cells and antigen-presenting cells. TIGIT has a higher affinity for CD155 than CD226. When TIGIT binds to CD155, it initiates an inhibitory signal that dampens the antitumor immune response. Ociperlimab, by binding to TIGIT, prevents this interaction, allowing for the co-stimulatory receptor CD226 to bind to CD155, leading to T-cell and NK-cell activation. This mechanism is often synergistic with PD-1 blockade, as PD-1 represents a separate, parallel inhibitory checkpoint.





Click to download full resolution via product page

**Caption:** TIGIT and PD-1 inhibitory pathways and the action of Ociperlimab and Tislelizumab.

## **Hypothetical Neoadjuvant Trial Protocol**

The following protocol is a hypothetical design for a Phase II study of ociperlimab in the neoadjuvant setting for resectable Non-Small Cell Lung Cancer (NSCLC).

Title: A Phase II, Randomized Study of Neoadjuvant Ociperlimab and Tislelizumab with Platinum-Doublet Chemotherapy versus Platinum-Doublet Chemotherapy alone in Patients with Resectable Stage II-IIIA Non-Small Cell Lung Cancer.

#### 1. Objectives:

- Primary Objective: To evaluate the efficacy of neoadjuvant ociperlimab and tislelizumab plus chemotherapy in terms of pathologic complete response (pCR) rate.
- Secondary Objectives:
  - To assess the major pathological response (MPR) rate.



- To evaluate the objective response rate (ORR) by RECIST v1.1.
- To assess event-free survival (EFS) and overall survival (OS).
- To evaluate the safety and tolerability of the combination.
- To explore biomarkers of response and resistance.
- 2. Patient Selection Criteria (Key Inclusion/Exclusion):
- Inclusion:
  - Histologically confirmed, resectable Stage II-IIIA NSCLC.
  - Measurable disease as per RECIST v1.1.
  - ECOG performance status of 0 or 1.
  - Adequate organ function.
- Exclusion:
  - Known EGFR sensitizing mutations or ALK/ROS1 rearrangements.
  - Prior systemic therapy for NSCLC.
  - Active autoimmune disease requiring systemic treatment.
  - Prior therapy with anti-PD-1, anti-PD-L1, or anti-TIGIT agents.
- 3. Study Design and Treatment:

This would be a randomized, open-label, multicenter study. Eligible patients would be randomized 1:1 to one of two treatment arms.



| Parameter         | Arm A (Experimental)                                                                     | Arm B (Control)                                         |
|-------------------|------------------------------------------------------------------------------------------|---------------------------------------------------------|
| Treatment         | Ociperlimab + Tislelizumab +<br>Platinum-Doublet<br>Chemotherapy                         | Platinum-Doublet<br>Chemotherapy                        |
| Ociperlimab Dose  | 900 mg Intravenous (IV) every<br>3 weeks (Q3W)                                           | N/A                                                     |
| Tislelizumab Dose | 200 mg IV every 3 weeks<br>(Q3W)                                                         | N/A                                                     |
| Chemotherapy      | Standard platinum-doublet regimen (e.g., Cisplatin/Carboplatin + Pemetrexed/Gemcitabine) | Standard platinum-doublet regimen                       |
| Cycles            | 4 cycles                                                                                 | 4 cycles                                                |
| Post-Neoadjuvant  | Surgical Resection (within 3-6 weeks of last treatment)                                  | Surgical Resection (within 3-6 weeks of last treatment) |
| Adjuvant Therapy  | At investigator's discretion (potential for adjuvant ociperlimab + tislelizumab)         | At investigator's discretion (standard of care)         |

Dosing is based on regimens used in other ociperlimab trials, such as AdvanTIG-204 and AdvanTIG-105.[8][9][10]

#### 4. Schedule of Assessments:



| Assessmen<br>t                | Screening | Neoadjuvan<br>t Treatment<br>(Q3W) | Post-<br>Treatment /<br>Pre-Surgery | Surgery       | Post-<br>Surgery<br>Follow-up |
|-------------------------------|-----------|------------------------------------|-------------------------------------|---------------|-------------------------------|
| Informed<br>Consent           | Х         |                                    |                                     |               |                               |
| Staging<br>(CT/PET-CT)        | Х         | X                                  | Every 6<br>months                   | -             |                               |
| Tumor Biopsy                  | Х         | (Optional on-<br>treatment)        | X (Resected specimen)               |               |                               |
| ECOG Status                   | X         | Day 1 of each cycle                | X                                   | At each visit |                               |
| Vitals &<br>Physical<br>Exam  | X         | Day 1 of each cycle                | X                                   | At each visit |                               |
| Safety Labs                   | Х         | Day 1 of each cycle                | X                                   | At each visit |                               |
| Tumor Assessment (RECIST 1.1) | Х         | Every 2<br>cycles (6<br>weeks)     | X                                   | _             |                               |
| Pathology<br>Review           | Х         |                                    |                                     | _             |                               |

#### 5. Efficacy and Safety Endpoints:

- pCR: Defined as the absence of any residual invasive cancer cells in the resected lung and lymph node specimens (ypT0/is ypN0).
- MPR: Defined as ≤10% residual viable tumor cells in the resected specimen.
- Safety: Monitored by recording all adverse events (AEs) and serious adverse events (SAEs), graded according to NCI CTCAE v5.0.



## **Experimental Workflow Diagram**

The logical flow of the hypothetical neoadjuvant trial from patient screening to long-term followup is depicted below.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Decoding Ociperlimab: a comprehensive study of its R&D trends and its clinical results in 2024 AACR [synapse.patsnap.com]
- 2. Study of Ociperlimab Plus Tislelizumab Plus Chemoradiotherapy in Participants With Untreated Limited-Stage Small Cell Lung Cancer [clin.larvol.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. memoinoncology.com [memoinoncology.com]
- 7. First-line tislelizumab and ociperlimab combined with gemcitabine and cisplatin in advanced biliary tract cancer (ZSAB-TOP): a multicenter, single-arm, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AdvanTIG-204: A Phase 2, Randomized, Open-Label Study of Ociperlimab Plus
  Tislelizumab and Concurrent Chemoradiotherapy Versus Tislelizumab and Concurrent
  Chemotherapy Versus Concurrent Chemoradiotherapy in First-Line Limited-Stage SCLC PMC [pmc.ncbi.nlm.nih.gov]
- 9. AdvanTIG-105: a phase I dose escalation study of the anti-TIGIT monoclonal antibody ociperlimab in combination with tislelizumab in patients with advanced solid tumors -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- To cite this document: BenchChem. [Ociperlimab in Neoadjuvant Cancer Therapy: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607502#ociperlimab-in-neoadjuvant-cancer-therapy-studies]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com